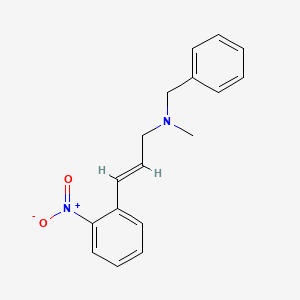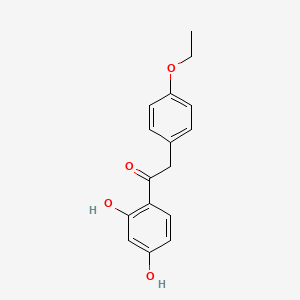![molecular formula C16H18ClNO3 B5695787 methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate, also known as MCAP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MCAP belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate targets multiple pathways involved in various diseases. In cancer, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its potential as a therapeutic agent in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate research. One direction is the development of more efficient synthesis methods for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in vivo. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in various diseases.
合成方法
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with piperidine and ethyl acetoacetate, followed by the reaction of the resulting compound with methyl iodide. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine and malonic acid in the presence of acetic anhydride, followed by the reaction of the resulting compound with methyl iodide. These methods have been reported to yield methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in good yields and purity.
科学研究应用
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOBTPHAFOCHF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)




![2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5695740.png)


![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)


![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)

